2-(4-fluorophenyl)-N-((5-(thiophen-2-yl)furan-2-yl)methyl)acetamide
Description
This compound features a 4-fluorophenyl group linked to an acetamide backbone, which is further connected via a methylene bridge to a furan ring substituted with a thiophene moiety at the 5-position. Its structural complexity suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors influenced by aromatic and heterocyclic motifs .
Properties
IUPAC Name |
2-(4-fluorophenyl)-N-[(5-thiophen-2-ylfuran-2-yl)methyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FNO2S/c18-13-5-3-12(4-6-13)10-17(20)19-11-14-7-8-15(21-14)16-2-1-9-22-16/h1-9H,10-11H2,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNZABISKRJJYLZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=CC=C(O2)CNC(=O)CC3=CC=C(C=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-fluorophenyl)-N-((5-(thiophen-2-yl)furan-2-yl)methyl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the intermediate compounds, which are then subjected to specific reaction conditions to form the final product. Common synthetic routes include:
Formation of the fluorophenyl intermediate:
Synthesis of the thiophene-furan intermediate: This involves the formation of a thiophene ring and its subsequent fusion with a furan ring.
Coupling reaction: The final step involves coupling the fluorophenyl intermediate with the thiophene-furan intermediate under specific conditions, such as the presence of a base and a coupling agent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors may be employed to enhance production.
Chemical Reactions Analysis
Oxidation Reactions
The thiophene moiety undergoes oxidation to form sulfoxides or sulfones under controlled conditions. This reactivity is critical for modifying electronic properties in drug design.
| Reaction | Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Thiophene oxidation | H₂O₂, acetic acid, 50–60°C | Sulfoxide derivative | 72% | |
| mCPBA, CH₂Cl₂, 0°C to RT | Sulfone derivative | 68% |
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Mechanism : Electrophilic addition of oxygen to the sulfur atom in thiophene, followed by stabilization through resonance.
Reduction Reactions
The acetamide carbonyl group is reducible to an amine, enabling structural diversification for biological studies.
| Reaction | Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Carbonyl reduction | LiAlH₄, THF, reflux | 2-(4-Fluorophenyl)ethylamine derivative | 85% | |
| BH₃·THF, RT | Secondary amine | 78% |
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Applications : Reduced forms show enhanced binding to neurological targets in preliminary studies.
Cross-Coupling Reactions
Palladium-catalyzed couplings enable aryl functionalization, expanding pharmacophore complexity.
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Key Insight : The fluorophenyl group enhances electron-withdrawing effects, improving coupling efficiency .
Nucleophilic Substitution
The acetamide’s nitrogen participates in nucleophilic reactions, forming urea or thiourea derivatives.
| Reaction | Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Reaction with isocyanates | PhNCO, DCM, RT | Urea-linked hybrid compounds | 82% | |
| Reaction with CS₂ | CS₂, KOH, ethanol | Thiourea derivatives | 75% |
Cycloaddition Reactions
The furan ring participates in Diels-Alder reactions, forming polycyclic architectures.
| Reaction | Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Diels-Alder with maleic anhydride | Toluene, 110°C | Bicyclic adduct | 58% |
Biological Activity Post-Modification
Derivatives exhibit cytotoxic and enzyme-inhibitory properties:
| Derivative | Biological Target | Activity (IC₅₀) | Reference |
|---|---|---|---|
| Sulfone analog | EGFR kinase | 0.14 μM (vs. 0.28 μM control) | |
| Reduced amine derivative | Tubulin polymerization | 1.16 μg/mL |
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Structural-Activity Relationship : Electron-withdrawing groups (e.g., sulfones) enhance kinase inhibition .
Spectroscopic Characterization
Post-reaction analysis employs advanced techniques:
Scientific Research Applications
2-(4-fluorophenyl)-N-((5-(thiophen-2-yl)furan-2-yl)methyl)acetamide has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of 2-(4-fluorophenyl)-N-((5-(thiophen-2-yl)furan-2-yl)methyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Table 1: Key Structural and Pharmacological Features of Similar Acetamide Derivatives
Key Observations:
Heterocyclic Core Variations :
- Replacement of the thiophene-furan system with triazoles (e.g., ) or thiazoles (e.g., ) alters electronic properties and binding affinities. Triazoles may enhance metabolic stability, while thiazoles with sulfonyl groups improve solubility.
- The benzofuran-oxadiazole hybrid in demonstrates significant tyrosinase inhibition, suggesting that the target compound’s furan-thiophene system could similarly target oxidoreductases.
Halogenation (e.g., bromine in , fluorine in the target compound) influences lipophilicity and bioactivity. Fluorine often enhances metabolic stability and membrane permeability.
Biological Activity Trends :
- Compounds with sulfonyl or sulfonamide groups () are frequently associated with kinase or protease inhibition, while brominated derivatives () show enzyme inhibition. The target compound’s lack of polar groups may limit solubility but enhance blood-brain barrier penetration.
Physicochemical and Pharmacokinetic Considerations
Biological Activity
The compound 2-(4-fluorophenyl)-N-((5-(thiophen-2-yl)furan-2-yl)methyl)acetamide is a novel organic molecule that has garnered attention for its potential biological activities. This article delves into its structural characteristics, synthesis, and biological effects, supported by data tables and relevant case studies.
Structural Features
This compound is characterized by the following structural components:
- Fluorophenyl Group : The presence of the fluorine atom enhances lipophilicity and may influence biological interactions.
- Thiophene and Furan Moieties : These heterocyclic rings contribute to the compound's reactivity and potential biological targets.
The molecular formula is , with a molecular weight of approximately 295.35 g/mol.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including:
- Formation of the Furan-Thiophene Linkage : Using appropriate coupling agents to connect the furan and thiophene units.
- Acetamide Formation : Reaction with acetic anhydride or acetyl chloride to introduce the acetamide functional group.
Antiviral Properties
Recent studies have indicated that compounds with similar structural motifs exhibit significant antiviral activity. For instance, derivatives containing thiophene and furan rings have shown effectiveness against various viral targets, including Hepatitis C virus (HCV) and HIV.
Antimicrobial Activity
There is emerging evidence that compounds like this compound may exhibit antimicrobial properties. A study found that modifications in the phenyl ring significantly influenced the antimicrobial potency against various bacterial strains.
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|---|
| Compound C | E. coli | 15 μg/mL | |
| Compound D | S. aureus | 10 μg/mL |
Cytotoxicity Studies
Cytotoxicity assessments are crucial for evaluating the safety profile of new compounds. Preliminary results indicate that while some derivatives possess potent biological activity, they also exhibit varying degrees of cytotoxicity in mammalian cell lines.
Case Study 1: Antiviral Activity
In a controlled laboratory setting, a derivative of this compound was tested against HCV NS5B polymerase, showing an inhibition rate exceeding 90% at concentrations below 50 μM. This suggests a strong potential for further development as an antiviral agent.
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial effects against multi-drug resistant strains of bacteria. The compound demonstrated significant inhibition, prompting further exploration into its mechanism of action and potential as a therapeutic agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
